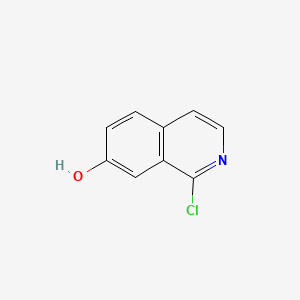













|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2[Cl:12])=[CH:4][CH:3]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:14]1.C([O-])(=O)C.[K+].OOS([O-])=O.[K+]>O1CCOCC1.CCOC(C)=O.O.S(=O)(=O)(O)[O-].[Na+]>[Cl:12][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([OH:14])[CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:2.3,4.5,9.10|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CN=C(C2=C1)Cl
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
PdCl2(dppf)DCM
|
|
Quantity
|
0.337 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
WASH
|
|
Details
|
washed with 10% aqueous KHSO4
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in acetone (100 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 20 min.
|
|
Duration
|
20 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove acetone
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC2=CC=C(C=C12)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |